1-[4-(2,3-Dimethylpiperidin-1-yl)butyl]cyclobutane-1-carbonitrile
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Overview
Description
1-[4-(2,3-Dimethylpiperidin-1-yl)butyl]cyclobutane-1-carbonitrile is a synthetic organic compound that features a cyclobutane ring and a piperidine moiety
Preparation Methods
The synthesis of 1-[4-(2,3-Dimethylpiperidin-1-yl)butyl]cyclobutane-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Butyl Chain: The butyl chain is introduced via alkylation reactions.
Formation of the Cyclobutane Ring: The cyclobutane ring is formed through cycloaddition reactions.
Introduction of the Carbonitrile Group: The carbonitrile group is introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-[4-(2,3-Dimethylpiperidin-1-yl)butyl]cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups such as amines or hydroxyl groups.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
1-[4-(2,3-Dimethylpiperidin-1-yl)butyl]cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-Dimethylpiperidin-1-yl)butyl]cyclobutane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
1-[4-(2,3-Dimethylpiperidin-1-yl)butyl]cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds like 1-(2,3-dimethylpiperidin-1-yl)butane share the piperidine moiety but differ in the attached functional groups.
Cyclobutane Derivatives: Compounds like cyclobutane-1-carbonitrile share the cyclobutane ring but differ in the attached substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H28N2 |
---|---|
Molecular Weight |
248.41 g/mol |
IUPAC Name |
1-[4-(2,3-dimethylpiperidin-1-yl)butyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C16H28N2/c1-14-7-5-12-18(15(14)2)11-4-3-8-16(13-17)9-6-10-16/h14-15H,3-12H2,1-2H3 |
InChI Key |
PUMZSMAUAWOIQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1C)CCCCC2(CCC2)C#N |
Origin of Product |
United States |
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